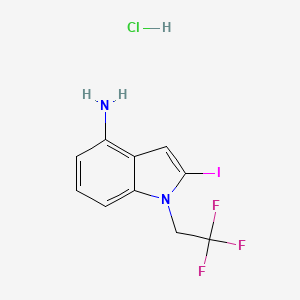
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and an indole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the iodination of an indole derivative, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The industrial methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an indole oxide, while reduction may produce a reduced indole derivative. Substitution reactions can result in a variety of substituted indole compounds.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indole: Similar structure but lacks the amine group.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-amine: Similar structure but lacks the iodine atom.
2-Iodo-1H-indole-4-amine: Similar structure but lacks the trifluoroethyl group.
Uniqueness
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is unique due to the combination of the iodine atom, trifluoroethyl group, and amine functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H9ClF3IN2 |
|---|---|
Molekulargewicht |
376.54 g/mol |
IUPAC-Name |
2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3IN2.ClH/c11-10(12,13)5-16-8-3-1-2-7(15)6(8)4-9(16)14;/h1-4H,5,15H2;1H |
InChI-Schlüssel |
PCEHAJIAUCRJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(N(C2=C1)CC(F)(F)F)I)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
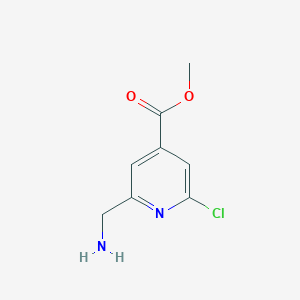


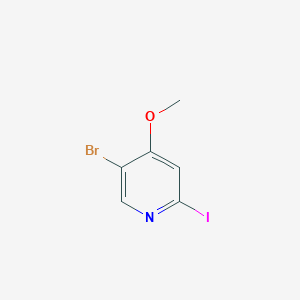
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
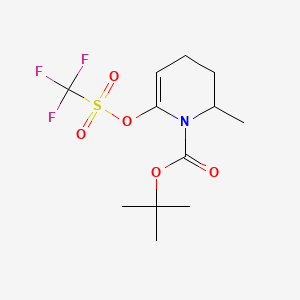
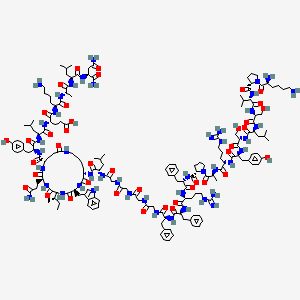
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)


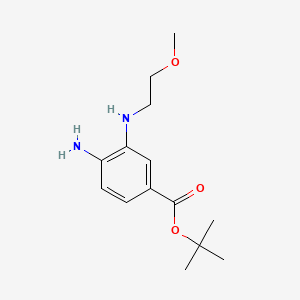

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
